molecular formula C6H14N2O B3307571 5-(Aminomethyl)-1-methylpyrrolidin-3-ol CAS No. 933685-36-0

5-(Aminomethyl)-1-methylpyrrolidin-3-ol

Cat. No.: B3307571
CAS No.: 933685-36-0
M. Wt: 130.19 g/mol
InChI Key: ZPOXBKJTQMEVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-1-methylpyrrolidin-3-ol is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of an aminomethyl group and a hydroxyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-3-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a fully saturated pyrrolidine derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(Formylmethyl)-1-methylpyrrolidin-3-one.

    Reduction: Formation of 1-methylpyrrolidin-3-ol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

5-(Aminomethyl)-1-methylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    S-Pregabalin: (S)-3-(Aminomethyl)-5-methylhexanoic acid, an anticonvulsant drug.

    Muscimol: 5-(Aminomethyl)-3-methoxyisoxazole, a psychoactive compound.

Uniqueness

5-(Aminomethyl)-1-methylpyrrolidin-3-ol is unique due to its specific structural features, such as the presence of both an aminomethyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(aminomethyl)-1-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-4-6(9)2-5(8)3-7/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOXBKJTQMEVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933685-36-0
Record name 5-(aminomethyl)-1-methylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Aminomethyl)-1-methylpyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)-1-methylpyrrolidin-3-ol
Reactant of Route 3
5-(Aminomethyl)-1-methylpyrrolidin-3-ol
Reactant of Route 4
5-(Aminomethyl)-1-methylpyrrolidin-3-ol
Reactant of Route 5
5-(Aminomethyl)-1-methylpyrrolidin-3-ol
Reactant of Route 6
5-(Aminomethyl)-1-methylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.